molecular formula C15H20N2O2S B2903317 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine CAS No. 2094926-15-3

1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine

Cat. No.: B2903317
CAS No.: 2094926-15-3
M. Wt: 292.4
InChI Key: MFIYRKOFLHUQFT-UHFFFAOYSA-N
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Description

1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine is an organic compound that features a piperazine ring substituted with a phenylethanesulfonyl group and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Phenylethanesulfonyl Group: The phenylethanesulfonyl group can be introduced via sulfonylation reactions using phenylethanesulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be added through alkylation reactions using propargyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the alkyne group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Research: It is used as a tool compound to study the effects of sulfonyl and alkyne groups on biological systems.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The phenylethanesulfonyl group can form strong interactions with active sites, while the prop-2-yn-1-yl group can participate in covalent bonding or π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.

    1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.

Uniqueness

1-(2-Phenylethanesulfonyl)-4-(prop-2-yn-1-yl)piperazine is unique due to the presence of both the phenylethanesulfonyl and prop-2-yn-1-yl groups on a piperazine ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2-phenylethylsulfonyl)-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-2-9-16-10-12-17(13-11-16)20(18,19)14-8-15-6-4-3-5-7-15/h1,3-7H,8-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIYRKOFLHUQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)S(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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